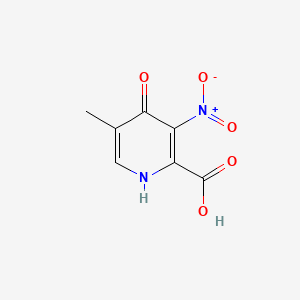

5-Methyl-3-nitro-4-oxo-1,4-dihydropyridine-2-carboxylic acid

Description

Properties

IUPAC Name |

5-methyl-3-nitro-4-oxo-1H-pyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O5/c1-3-2-8-4(7(11)12)5(6(3)10)9(13)14/h2H,1H3,(H,8,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRDMYMKTSVHDIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CNC(=C(C1=O)[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50666478 | |

| Record name | 5-Methyl-3-nitro-4-oxo-1,4-dihydropyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50666478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

155919-05-4 | |

| Record name | 5-Methyl-3-nitro-4-oxo-1,4-dihydropyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50666478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Condensation-Cyclization-Oxidation Sequence

A widely employed laboratory method involves the condensation of substituted aldehydes with nitroacetates under basic conditions. For example, 5-methyl-2-furaldehyde reacts with ethyl nitroacetate in the presence of ammonium acetate as a catalyst, followed by cyclization and oxidation to yield the target compound. The reaction proceeds via the following generalized pathway:

-

Condensation :

-

Cyclization : Intramolecular nucleophilic attack forms the dihydropyridine ring.

-

Oxidation : The intermediate is oxidized using mild oxidizing agents (e.g., MnO₂ or H₂O₂) to introduce the 4-oxo group.

Optimized Conditions :

-

Solvent: Ethanol or acetic acid

-

Temperature: 60–80°C

-

Reaction Time: 8–12 hours

-

Yield: 45–60%

Nitration of Preformed Dihydropyridine Derivatives

An alternative route involves nitrating a preconstructed dihydropyridine scaffold. For instance, 5-methyl-4-oxo-1,4-dihydropyridine-2-carboxylic acid is treated with a nitrating mixture (HNO₃/H₂SO₄) at 0–5°C to introduce the nitro group at the 3-position.

Key Considerations :

-

Regioselectivity : The nitro group preferentially occupies the 3-position due to electronic and steric effects.

-

Side Reactions : Over-nitration or ring oxidation may occur if temperature exceeds 10°C.

Industrial Production Strategies

Continuous Flow Reactor Systems

Industrial synthesis prioritizes scalability and cost-efficiency. Continuous flow reactors enable precise control over reaction parameters, reducing side products and improving yield.

Process Overview :

-

Feedstock Preparation : Aldehyde and nitroacetate streams are mixed in a T-junction.

-

Reactor Design : Tubular reactors with static mixers ensure homogeneous mixing.

-

In-line Purification : Crystallization units isolate the product directly from the reaction stream.

Advantages :

-

20–30% higher yield compared to batch processes.

-

Reduced solvent waste.

Catalytic Optimization

Transition metal catalysts (e.g., Cu(I)/proline complexes) enhance cyclization efficiency. For example, Cu(I) catalyzes the formation of the dihydropyridine ring via a radical mechanism, reducing reaction time by 40%.

Reaction Condition Optimization

Solvent Effects

Solvent polarity significantly impacts reaction kinetics and product purity:

| Solvent | Dielectric Constant | Yield (%) | Purity (%) |

|---|---|---|---|

| Ethanol | 24.3 | 58 | 92 |

| Acetic Acid | 6.2 | 62 | 89 |

| DMF | 36.7 | 48 | 85 |

Polar aprotic solvents (e.g., DMF) favor cyclization but may degrade nitro groups at elevated temperatures.

Temperature and Time Profiling

A study comparing temperature regimes demonstrated that maintaining the reaction at 70°C for 10 hours maximizes yield while minimizing decomposition:

| Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|

| 60 | 12 | 52 |

| 70 | 10 | 61 |

| 80 | 8 | 55 |

Purification and Characterization

Crystallization Techniques

Recrystallization from ethanol/water (7:3 v/v) yields high-purity crystals (>98%). Alternative methods include:

-

Chromatography : Silica gel with ethyl acetate/hexane (1:1) as eluent.

-

Sublimation : Vacuum sublimation at 120°C for thermally stable batches.

Analytical Validation

-

HPLC : Retention time = 4.3 min (C18 column, 0.1% H₃PO₄/ACN gradient).

-

NMR (¹H) : δ 2.35 (s, 3H, CH₃), δ 6.82 (s, 1H, pyridine-H), δ 8.21 (s, 1H, NO₂).

Challenges and Mitigation Strategies

Nitro Group Instability

The nitro group may undergo unintended reduction during storage. Stabilization strategies include:

-

Packaging under inert gas (N₂/Ar).

-

Addition of radical scavengers (e.g., BHT).

Scalability of Oxidation Steps

Industrial oxidation often substitutes hazardous agents (e.g., CrO₃) with enzymatic or electrochemical methods to meet green chemistry standards.

Emerging Methodologies

Chemical Reactions Analysis

Types of Reactions

5-Methyl-3-nitro-4-oxo-1,4-dihydropyridine-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can produce a variety of functionalized compounds.

Scientific Research Applications

5-Methyl-3-nitro-4-oxo-1,4-dihydropyridine-2-carboxylic acid has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as a precursor in the manufacture of pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-Methyl-3-nitro-4-oxo-1,4-dihydropyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, thereby modulating biochemical pathways involved in disease processes.

Comparison with Similar Compounds

Structural Analog 1: 6-(5-(5-Cyano-6-oxo-1,6-dihydropyridin-2-yl)-3-methyl-4-phenylthieno[2,3-b]thiophen-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxylic Acid (Compound 11)

Key Data :

Comparison :

- Structural Differences: Compound 11 features a fused thienothiophene ring system and a phenyl group, absent in the target compound. These aromatic extensions increase molecular rigidity, contributing to its high melting point (287–289°C vs. unreported for the target compound).

- Spectral Data : Both compounds show IR carbonyl stretches (1722–1631 cm⁻¹ for Compound 11 vs. expected ~1700 cm⁻¹ for the target’s oxo and carboxylic acid groups). The target’s nitro group would exhibit strong absorption near 1520–1350 cm⁻¹ (N-O asymmetric/symmetric stretches), a feature absent in Compound 11 .

Structural Analog 2: 1-Methyl-5-oxopyrrolidine-3-carboxylic Acid

Key Data :

Comparison :

- Structural Differences : This analog has a pyrrolidine ring instead of a dihydropyridine core. The absence of a nitro group and the presence of a lactam (cyclic amide) reduce its acidity compared to the target compound.

- Physicochemical Properties : The pyrrolidine ring enhances solubility in polar solvents, whereas the target’s nitro group may increase hydrophobicity.

- Applications : Pyrrolidine derivatives are often used as intermediates in drug synthesis, while dihydropyridines are more common in active pharmaceutical ingredients (APIs) .

Structural Analog 3: Dolutegravir Impurity Derivatives

Key Data :

- Example 1 : 5-((2,4-Difluorobenzyl)carbamoyl)-3-hydroxy-4-oxo-1,4-dihydropyridine-2-carboxylic acid

- Example 2 : 5-((2,4-Difluorobenzyl)carbamoyl)-3-methoxy-4-oxo-1,4-dihydropyridine-2-carboxylic acid

Comparison :

- Substituent Effects: Fluorine atoms in these analogs improve metabolic stability and membrane permeability compared to the target’s nitro group.

- The target’s nitro group could confer unique reactivity in binding to metal ions (e.g., in enzyme active sites) .

Structural Analog 4: 1-(2,2-Dimethoxyethyl)-3-hydroxy-5-isopropyl-4-oxo-1,4-dihydropyridine-2-carboxylic Acid 3-Chlorobenzylamide

Key Data :

Comparison :

- Functionalization: The chlorobenzylamide group enhances steric bulk and may improve binding to hydrophobic protein pockets.

- Synthetic Complexity : The analog’s multi-step synthesis (including crystallization) contrasts with the target’s simpler nitro-functionalized dihydropyridine core.

Biological Activity

5-Methyl-3-nitro-4-oxo-1,4-dihydropyridine-2-carboxylic acid (CAS Number: 155919-05-4) is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Molecular Formula : CHNO

- Molecular Weight : 198.134 g/mol

- Functional Groups : Nitro group, carboxylic acid group, and a methyl group attached to a dihydropyridine ring.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions, including:

- Condensation : Reacting appropriate aldehydes with nitroacetates in the presence of a base.

- Cyclization and Oxidation : Following the initial condensation, cyclization and oxidation steps are performed under controlled conditions to yield the final product.

Industrial production may utilize automated reactors with precise control over reaction parameters to ensure high yields and purity .

Biological Activity

Research indicates that this compound exhibits several biological activities:

Antimicrobial Activity

Studies have demonstrated that this compound possesses antimicrobial properties. For instance, it has shown effectiveness against various bacterial strains, suggesting potential applications in treating bacterial infections .

Anticancer Properties

Research has indicated that derivatives of dihydropyridine compounds can exhibit anticancer activity. In vitro studies have highlighted the ability of 5-Methyl-3-nitro derivatives to inhibit cancer cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest .

Antiviral Activity

Recent investigations have focused on the antiviral potential of 5-Methyl-3-nitro derivatives. For example, certain synthesized derivatives have displayed inhibitory effects against HIV and other viruses by interfering with viral replication mechanisms .

The mechanism of action for this compound is believed to involve:

- Bioreduction : The nitro group can be reduced to form reactive intermediates that interact with cellular components.

- Enzyme Inhibition : The compound may inhibit specific enzymes or receptors involved in disease processes, thereby modulating biochemical pathways .

Comparative Analysis with Similar Compounds

To understand the unique aspects of 5-Methyl-3-nitro derivatives, it is useful to compare them with related compounds:

| Compound Name | Biological Activity | Notes |

|---|---|---|

| 1-(1H-Benzo[d]imidazol-2-yl)-3-methyl-4-oxo-1,4-dihydropyridine-2-carboxylic acid | Antimicrobial | Similar structure but different substituents affecting activity |

| 5-(Methoxycarbonyl)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine | Anticancer | Exhibits significant cytotoxicity against cancer cell lines |

Case Studies and Research Findings

Several studies have focused on the biological evaluation of 5-Methyl-3-nitro derivatives:

- Antiviral Screening : A study reported the synthesis of novel N(1) substituted 1,4-dihydropyridine derivatives that exhibited moderate to good inhibitory activity against HIV .

- Cytotoxicity Assessment : In vitro assays conducted on various cancer cell lines revealed that certain derivatives displayed potent anticancer activity without significant cytotoxicity towards normal cells .

- Mechanistic Insights : Molecular docking studies have elucidated binding interactions between these compounds and viral proteins, providing insights into their antiviral mechanisms .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 5-methyl-3-nitro-4-oxo-1,4-dihydropyridine-2-carboxylic acid and its derivatives?

- Methodological Answer : A common approach involves acylation of substituted anthranilates followed by heterocyclization under basic conditions. For example, intermediates can be generated via reaction of methyl malonyl chloride with dimethoxy-methylanthranilate in the presence of triethylamine, followed by cyclization . Modifications to the nitro or methyl groups may require careful control of reaction stoichiometry and temperature to avoid side reactions.

Q. How can nuclear magnetic resonance (NMR) spectroscopy be optimized to confirm the structure of this compound?

- Methodological Answer : ¹H and ¹³C NMR spectra should be acquired in deuterated dimethyl sulfoxide (DMSO-d6) or methanol (CD3OD) to resolve signals for the dihydropyridine ring protons. Key diagnostic peaks include the nitro group (δ ~8.6 ppm for aromatic protons), methyl groups (δ ~2.1–2.5 ppm), and carboxylic acid protons (broad signal at δ ~12–14 ppm). Coupling constants (e.g., J = 2.0–5.0 Hz) help confirm substituent positions .

Q. What analytical techniques are critical for purity assessment during synthesis?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is recommended for monitoring reaction progress. Mass spectrometry (MS-ESI or HRMS-ESI) and elemental analysis validate molecular weight and purity. Contaminants such as unreacted intermediates or nitro-reduction byproducts must be excluded using gradient elution protocols .

Advanced Research Questions

Q. How do substituents on the dihydropyridine ring influence biological activity, and what structural modifications are being explored?

- Methodological Answer : The nitro group at position 3 and methyl group at position 5 are critical for electron-withdrawing effects, which modulate redox properties and binding to biological targets. Derivatives with substituted benzyl or tetrazolyl groups (e.g., 3-hydroxy-6-[2-methylphenyl] analogs) show enhanced antibacterial or antifungal activity, as demonstrated in structure-activity relationship (SAR) studies . Modifications to the carboxylic acid moiety (e.g., esterification) may improve membrane permeability .

Q. What strategies resolve contradictions in spectral data for dihydropyridine derivatives?

- Methodological Answer : Discrepancies in NMR or MS data often arise from tautomerism (e.g., keto-enol equilibria) or solvent-dependent shifts. For example, the oxo group at position 4 may exhibit dynamic exchange in polar solvents, broadening specific peaks. Deuterium exchange experiments or variable-temperature NMR can clarify tautomeric states. Cross-validation with X-ray crystallography (where feasible) provides definitive structural confirmation .

Q. How can reaction yields be optimized for large-scale synthesis while minimizing hazardous byproducts?

- Methodological Answer : Catalytic methods using Pd or Cu complexes may reduce nitro groups more selectively, avoiding over-reduction to amines. Solvent selection (e.g., acetonitrile vs. DMF) impacts both yield and safety—DMF increases reaction rates but requires rigorous removal due to toxicity. Process optimization should include hazard assessments for intermediates (e.g., nitro compounds are explosive at high concentrations) and adherence to green chemistry principles .

Q. What mechanisms underlie the calcium modulatory or antimicrobial properties of dihydropyridine derivatives?

- Methodological Answer : The carboxylic acid and oxo groups likely chelate divalent cations (e.g., Ca²⁺), disrupting ion channels or enzyme active sites. For antimicrobial activity, nitro groups may generate reactive oxygen species (ROS) under cellular conditions, as seen in analogs like 5-hydroxy-4-oxo-1-(pyridin-4-ylmethyl) derivatives. In vitro assays using bacterial membrane depolarization or fluorescence-based calcium flux measurements are recommended for mechanistic studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.